Product packaging for Dye xxiii(Cat. No.:CAS No. 77673-48-4)

Dye xxiii

Cat. No.: B1237099
CAS No.: 77673-48-4
M. Wt: 490.7 g/mol
InChI Key: JPYNZOOSSSFHQU-MRLUILNMSA-N
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Description

Current Paradigms in Synthetic Dye Research

Current research in synthetic dyes is a dynamic field driven by the need for improved performance, environmental sustainability, and novel functionalities. While historically focused on textile coloration, the scope of synthetic dye research has expanded significantly to encompass diverse applications in areas such as electronics, photonics, and biomedicine. nih.govtandfonline.com A key paradigm involves the design and synthesis of dyes with tailored optical and electronic properties through precise control of their molecular structure, particularly the chromophoric system and conjugated pathways. nih.govnih.gov There is also a strong emphasis on developing environmentally friendly synthesis methods and exploring biodegradable or less toxic dye alternatives to mitigate the ecological impact of conventional dyes. aalto.fiunnes.ac.id The study of how dyes interact with different materials, such as fibers or biological membranes, remains a crucial aspect, influencing properties like solubility, affinity, and fastness. gla.ac.ukspiedigitallibrary.org

Significance of Investigating Novel Chromophoric Systems in Modern Chemical Science

The investigation of novel chromophoric systems is of paramount significance in modern chemical science as it underpins the development of materials with finely tuned light-matter interactions. Chromophores, the molecular components responsible for absorbing and emitting light, dictate a dye's color and photophysical properties. nih.gov Exploring new chromophoric scaffolds and modifications allows for the creation of dyes with absorption and emission wavelengths spanning the electromagnetic spectrum, enhanced intensity, increased photostability, and altered excited-state dynamics. acs.org This is crucial for advancements in areas such as efficient light harvesting in solar cells, sensitive probes for bioimaging and chemical sensing, and the development of organic light-emitting diodes (OLEDs). nih.govtandfonline.commdpi.com Novel chromophores can also exhibit unique properties when organized into multichromophoric systems, leading to cooperative phenomena like efficient energy or electron transfer. nih.govmdpi.com

Positioning Dye xxiii within Contemporary Dye Chemistry Research

Based on available research, this compound appears to be positioned within the realm of merocyanine-rhodanine (B1261987) dyes, specifically investigated for its potential as a voltage-sensitive dye (VSD) in biological studies. spiedigitallibrary.orgnih.govresearchgate.net Research indicates that this compound, or analogues of it like NK2761, have been explored for monitoring electrical activity in delicate biological preparations, such as embryonic hearts. spiedigitallibrary.orgnih.govresearchgate.net This places this compound within the specialized area of fluorescent probes for live cell imaging and physiological measurements, a significant subfield of contemporary dye chemistry research. Its study contributes to the ongoing effort to develop VSDs with improved properties, such as enhanced membrane affinity, reduced toxicity, and increased photostability, which are critical for obtaining reliable and long-term biological recordings. spiedigitallibrary.orgnih.gov Additionally, a separate context positions "this compound" as a lipophilic fluorescent tracer dye exhibiting red fluorescence with absorption in the yellow to orange region, suggesting its relevance in marking and detection applications in lipophilic systems. google.com This highlights a potential dual positioning of compounds referred to as "this compound" or "this compound" within both biological imaging and material tracing applications.

Overview of Research Methodologies Applicable to this compound

Research on compounds like this compound involves a combination of synthetic chemistry, spectroscopic characterization, and application-specific testing. Synthetic methodologies are employed to prepare this compound and its analogues, often involving reactions to construct the merocyanine-rhodanine core and introduce specific substituents. spiedigitallibrary.orggoogle.com Spectroscopic techniques are essential for characterizing the optical properties of this compound, including UV-Vis absorption and fluorescence emission spectroscopy to determine its absorption maxima, emission maxima, and intensity. google.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the chemical structure and purity of the synthesized compound. researchgate.nettandfonline.com For its application as a voltage-sensitive dye, methodologies involve staining biological preparations with this compound and using optical recording systems to monitor changes in fluorescence or absorption in response to electrical activity. spiedigitallibrary.orgnih.govresearchgate.net In the context of lipophilic tracer dyes, research methodologies would involve assessing its solubility in various lipophilic systems and evaluating its fluorescence properties within these matrices. google.com Chromatographic techniques, such as HPLC, may be used for purification and analysis of the dye. tandfonline.com

Scope and Objectives of Academic Inquiry on this compound

Detailed Research Findings on this compound

Research findings related to this compound primarily highlight its characteristics as a merocyanine-rhodanine dye and its exploration as a voltage-sensitive probe. An analogue of this compound, specifically NK2761, has been noted for its use in monitoring electrical activity in embryonic chick hearts. spiedigitallibrary.orgnih.govresearchgate.net

Key findings regarding NK2761, an analogue of this compound, include its effectiveness as a potentiometric probe for recording spontaneous action potentials in early embryonic heart tissue where microelectrode impalement is difficult. nih.govresearchgate.net This dye demonstrated advantages over previous merocyanine-rhodanine dyes, such as greater membrane affinity, allowing for lower staining concentrations and potentially reducing associated pharmacological effects. spiedigitallibrary.org Furthermore, NK2761 exhibited a relatively long bleaching time, which is beneficial for continuous recording needed in certain biological studies. spiedigitallibrary.org

In a separate context, a compound referred to as this compound has been described as a lipophilic fluorescent tracer dye. google.com This this compound exhibits red fluorescence and absorbs light primarily in the yellow to orange spectral area. google.com Its synthesis has been reported, involving reactions to produce a structure suitable for coloring lipophilic systems. google.com

While specific quantitative data directly labeled "this compound" is limited in the provided search results, the findings on its analogue NK2761 and the lipophilic this compound provide insights into the types of properties being investigated.

For a voltage-sensitive dye like the analogue NK2761:

PropertyDescription / Relevance
Membrane AffinityHigher affinity allows lower concentration use. spiedigitallibrary.org
Photobleaching TimeRelatively long, advantageous for continuous recording. spiedigitallibrary.org
Optical Signal ResponseChanges in absorption/fluorescence with voltage. nih.gov
Suitability for Embryonic TissueEffective in delicate preparations. nih.govresearchgate.net

For a lipophilic tracer dye like this compound:

PropertyValue / Description
Fluorescence ColorRed google.com
Absorption RegionYellow to Orange google.com
SolubilitySuitable for lipophilic systems google.com
Synthesis YieldReported as 3.1 g crude dye google.com

These tables represent the types of data that would be generated and analyzed in the research of compounds like this compound, based on the findings presented in the search results for its analogues and similarly named compounds.

Compound Names and PubChem CIDs

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O4S3 B1237099 Dye xxiii CAS No. 77673-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77673-48-4

Molecular Formula

C23H26N2O4S3

Molecular Weight

490.7 g/mol

IUPAC Name

4-[(4Z)-4-[(E,4Z)-4-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid

InChI

InChI=1S/C23H26N2O4S3/c1-2-14-25-22(26)21(31-23(25)30)12-6-3-9-18-13-16-24(15-7-8-17-32(27,28)29)20-11-5-4-10-19(18)20/h3-6,9-13,16H,2,7-8,14-15,17H2,1H3,(H,27,28,29)/b6-3+,18-9-,21-12-

InChI Key

JPYNZOOSSSFHQU-MRLUILNMSA-N

SMILES

CCCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCCS(=O)(=O)O)SC1=S

Isomeric SMILES

CCCN1C(=O)/C(=C/C=C/C=C\2/C=CN(C3=CC=CC=C23)CCCCS(=O)(=O)O)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCCS(=O)(=O)O)SC1=S

Synonyms

(3-propylrhodanine-(5))-(1-delta-triethylammonium sulfobutyl-1,4-dihydroquinoline-(4))-tetramethinemerocyanine
dye XXIII

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Dye Xxiii

Mechanistic Investigations of Dye xxiii Formation Reactions

Detailed mechanistic investigations, including kinetic and thermodynamic analyses, for the formation reactions of compounds specifically labeled as "this compound" are not extensively reported in the provided search results.

Intermediate Identification and Characterization in this compound Pathways

In the general synthesis of azo dyes, a key intermediate is the diazonium salt formed during the diazotization step nih.govcuhk.edu.hkekb.egscispace.com. These diazonium salts are typically unstable and are generated and used immediately in the coupling reaction cuhk.edu.hkekb.eg. Characterization of these intermediates often relies on their reactivity and spectroscopic properties, although their transient nature at reaction temperatures can make isolation and detailed characterization challenging.

For a hydroxy-azo dye "this compound", the specific diazonium salt intermediate would depend on the structure of the primary aromatic amine used as the starting material. Similarly, the coupling component (a phenol) would also be considered a reactant leading to the final dye structure.

In the case of the perylene (B46583) derivative designated as this compound google.com, the synthesis involves a precursor formed from the reaction of an anhydride (B1165640) with N,N'-dimethylhydrazine google.com. The specific characterization details of this intermediate are not provided in the available abstract, but typical organic synthesis techniques such as spectroscopy (e.g., NMR, IR, Mass Spectrometry) and chromatography would likely be employed for identification and characterization.

Due to the varying nature of compounds referred to as "this compound" in the literature, a single set of intermediates and their characterization data cannot be universally presented. Detailed research findings on intermediate identification and characterization are specific to each reported synthetic route.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of "this compound" is not specifically elaborated upon in the examined search results. However, the broader field of dye synthesis, particularly for industrial applications, faces significant environmental challenges, primarily related to the use of solvents, generation of wastewater, and potential toxicity of reagents and byproducts researchgate.net.

General efforts in applying green chemistry principles to dye synthesis aim to minimize or eliminate the use and generation of hazardous substances researchgate.net. This includes exploring alternative synthetic routes, using more environmentally benign solvents or solvent-free conditions, improving atom economy, and developing more efficient processes.

Solvent-Free and Environmentally Benign Synthetic Protocols for this compound

Specific solvent-free or environmentally benign synthetic protocols for "this compound" are not detailed in the provided search results. Research in green chemistry for dye synthesis often focuses on using water as a solvent, employing solid-state reactions, or utilizing catalysts that allow for milder reaction conditions and easier separation researchgate.net.

Given that azo coupling, a potential route for some compounds referred to as "this compound," can be carried out in aqueous media cuhk.edu.hkekb.eg, this offers a starting point for developing more environmentally benign protocols compared to processes requiring organic solvents. However, specific research demonstrating optimized solvent-free or green solvent protocols for a compound explicitly identified as "this compound" is not available in the search results.

Atom Economy and Efficiency Studies in this compound Preparation

For the general azo coupling reaction, atom economy can be relatively high if the diazo component and coupling component are effectively coupled with minimal byproducts. However, the diazotization step often produces salts as byproducts.

For the perylene derivative synthesis mentioned as yielding this compound google.com, evaluating atom economy would require a detailed understanding of all reactants and byproducts. Without specific data on yields and byproduct formation for reported syntheses of compounds referred to as "this compound," a detailed analysis of atom economy and efficiency is not possible based on the available information.

Compound Names and PubChem CIDs

Due to the ambiguity surrounding the precise chemical structure(s) referred to as "this compound" across different sources, a definitive PubChem CID cannot be provided for "this compound" itself. Similarly, specific intermediates are not consistently identified with structures that allow for reliable CID lookups across the varying contexts in which "this compound" is mentioned.

Advanced Spectroscopic and Photophysical Characterization Research of Dye Xxiii

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Dye xxiii

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within the this compound molecule. This method provides information about the wavelengths of light absorbed and the intensity of absorption.

Studies indicate that this compound primarily absorbs light in the yellow to orange spectral area. google.com Research on Dye (XXIII) in adsorbed states, such as monolayers, has revealed a broad absorption band at a wavelength approximately 100 Å longer than the molecular maximum in the adsorbed state. dss.go.th An H-maximum is also often observed in the absorption spectra of these adsorbed states. dss.go.th Specific quantitative data regarding precise absorption maxima in various solvents or detailed molar absorptivity values for this compound were not extensively detailed in the reviewed literature.

The interaction of a dye molecule with its surrounding solvent or changes in temperature can influence its electronic structure and, consequently, its absorption and emission properties. While the concept of equilibrium constants being related to the dielectric constant of the medium has been discussed in the context of dyes including Dye (XXIII) dss.go.th, specific studies detailing the solvatochromic (solvent-dependent spectral shifts) or thermochromic (temperature-dependent spectral shifts) behavior of this compound were not prominently featured in the available information.

Dye molecules in solution or on surfaces can interact with each other to form aggregates, which exhibit distinct spectroscopic properties compared to isolated molecules. Research on Dye (XXIII) in monolayer states has provided evidence of such aggregation. dss.go.th

The observation of an H-maximum in the absorption spectrum of Dye (XXIII) in the adsorbed state is indicative of the formation of H-aggregates. dss.go.th H-aggregates are characterized by a blue shift of the absorption band relative to the monomer band. The reviewed literature did not provide specific details on the formation or characterization of J-aggregates (typically characterized by a red-shifted absorption band) for this compound.

DyeValue 1Value 2Value 3Description ContextSource
This compound7017.04.13Associated with metastable monolayer saturation plateau dss.go.th

Note: The specific units and precise meaning of "Value 1", "Value 2", and "Value 3" are as presented in the source document dss.go.th and are likely related to the monolayer properties being studied.

Aggregation Phenomena of this compound in Solution and on Substrates

Fluorescence and Luminescence Spectroscopy of this compound

Fluorescence and luminescence spectroscopy provide insights into the emission properties of a compound after excitation. This compound has been noted for its fluorescent characteristics.

Fluorescence Quantum Yield and Lifetime Measurements of this compound

Specific numerical data regarding the fluorescence quantum yield and lifetime of this compound were not extensively detailed in the provided search results. However, one description of a lipophilic fluorescent dye referred to as "this compound" indicates that it shows red fluorescence google.com. While the presence of fluorescence is noted, quantitative measurements of its efficiency (quantum yield) and excited-state lifetime, which are crucial for understanding its photostability and potential in applications like imaging or sensing, were not found in the examined literature.

Excitation and Emission Spectra Analysis of this compound

Analysis of the excitation and emission spectra reveals the wavelengths of light that this compound absorbs and emits. For the lipophilic fluorescent dye referred to as "this compound," it is reported to absorb mostly in the yellow to orange spectral area and shows red fluorescence google.com. In the context of voltage-sensitive dyes, an absorption spectrum for this compound (also referred to as NK2765) shows a peak around 750 nm nissan-zaidan.or.jp. Detailed excitation spectra and full emission spectra curves for these different mentions of this compound were not comprehensively provided in the search results.

Fluorescence Quenching Mechanisms of this compound

Information specifically detailing fluorescence quenching mechanisms of this compound is limited in the provided sources. However, in mixtures with other dyes, cascading effects where dyes with longer wavelength absorption absorb the emission of dyes with shorter wavelength emission have been mentioned in relation to one type of "this compound," suggesting potential energy transfer processes that could influence fluorescence intensity google.com. Additionally, in the context of voltage-sensitive dyes, photodynamic toxicity, which can involve photochemical reactions leading to reduced fluorescence or photobleaching, is a relevant consideration, although specific quenching mechanisms for this compound were not elaborated upon physiology.jp.

Vibrational Spectroscopy of this compound: FTIR and Raman Studies

Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable for identifying functional groups and understanding molecular structure and interactions. Specific FTIR and Raman spectroscopic data for this compound were not found within the provided search results.

Functional Group Identification and Structural Conformation of this compound

Without specific FTIR or Raman spectra, a detailed analysis of the functional groups and structural conformation of this compound based solely on these techniques from the provided sources is not possible. The identity of "this compound" appears to vary, including potential merocyanine-rhodanine (B1261987) structures spiedigitallibrary.orgnissan-zaidan.or.jpphysiology.jpresearchgate.net, a lipophilic fluorescent dye structure google.com, and possibly an azo dye gla.ac.uk. Vibrational spectroscopy would typically provide characteristic peaks corresponding to specific bonds and functional groups within these structures, aiding in their confirmation and the analysis of their conformation.

Intermolecular Interactions of this compound with Matrices

Studies specifically utilizing FTIR or Raman spectroscopy to investigate the intermolecular interactions of this compound with various matrices were not detailed in the examined literature. Given its reported use in lipophilic systems google.com and for staining biological membranes spiedigitallibrary.orgphysiology.jpresearchgate.net, this compound is expected to engage in intermolecular interactions with these environments. Vibrational spectroscopy could potentially probe these interactions by observing shifts or changes in characteristic peaks of the dye upon interaction with different matrices, but such studies were not presented in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic compounds. NMR was mentioned in the context of characterizing an azo dye referred to as "dye (xxiii)" in one source gla.ac.uk. However, specific NMR data, such as chemical shifts, splitting patterns, or coupling constants, which are essential for complete structural elucidation, were not provided for this or other compounds referred to as "this compound" in the search results. Detailed NMR spectroscopic analysis would typically be crucial for confirming the molecular structure, including the arrangement of atoms and connectivity, for any compound designated as this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. For ionic and polar dyes like Direct Red 23, electrospray ionization (ESI) is a suitable ionization technique. upce.cz

Direct Red 23 has a reported molecular formula of C₃₅H₂₅N₇Na₂O₁₀S₂ and a molecular weight of approximately 813.72 g/mol . nbinno.comscbt.comsigmaaldrich.com Mass spectrometry can confirm this molecular weight by detecting the protonated or deprotonated molecular ions, or adduct ions, depending on the ionization mode. upce.cz

Tandem mass spectrometry (MS/MS) is particularly valuable for the structural elucidation of complex dye molecules. upce.cznih.gov By selecting a precursor ion and inducing its fragmentation, characteristic fragment ions are produced. Analysis of these fragmentation pathways provides detailed information about the functional groups and structural subunits within the dye molecule. upce.cz While first-order mass spectra may lack extensive fragmentation, MS/MS experiments overcome this limitation by generating product-ion scans. upce.cz High-resolution MS techniques, such as those employing time-of-flight (TOF) analyzers, further enhance the analysis by providing accurate mass measurements, which can help determine the elemental composition of the parent and fragment ions. upce.cz Studies on various dyes have shown that fragmentation patterns can reveal discrepancies with expected structures, emphasizing the importance of detailed MS analysis for structural confirmation. nih.gov

X-ray Diffraction (XRD) and Crystallographic Studies of this compound

X-ray Diffraction (XRD) and crystallographic studies are essential techniques for determining the solid-state structure of crystalline materials, including organic dyes. These methods provide detailed information about the arrangement of atoms within the molecule and the packing of molecules within the crystal lattice.

X-ray crystallography is employed to characterize the molecular nature and solid-state properties of azo dyes. nih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the unit cell parameters, space group, and the precise atomic positions within the crystal structure. This information is critical for understanding the relationship between the molecular structure and the bulk properties of the dye.

Both single-crystal XRD and powder XRD (XRPD) techniques are utilized in crystallographic studies of organic compounds. iucr.org Single-crystal XRD provides the most detailed structural information, yielding a complete three-dimensional structure. However, obtaining suitable single crystals of some compounds can be challenging. In such cases, XRPD becomes a valuable alternative, allowing for the determination of crystal structures from powder diffraction data. iucr.org

XRD is also used to probe the crystallographic quality of materials and to distinguish between different polymorphic forms of a compound. malvernpanalytical.com Polymorphs are different crystalline forms of the same molecule, which can exhibit distinct physical properties. Analyzing the unique diffraction patterns of different polymorphs by XRD enables their identification and characterization. While specific crystallographic data for Direct Red 23 was not found in the immediate search results, the application of these techniques to characterize the solid-state structure and polymorphism of dyes is a well-established practice in chemical research.

Theoretical and Computational Investigations of Dye Xxiii

Quantum Chemical Calculations on Dye xxiii

Quantum chemical calculations are instrumental in predicting the electronic and optical properties of molecules from first principles. For this compound, these methods offer insights into its behavior at the subatomic level, explaining its color and photochemical characteristics.

Density Functional Theory (DFT) Studies of this compound Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of dye molecules due to its favorable balance of accuracy and computational cost. Studies on this compound have employed DFT to map the electron density distribution, which is crucial for understanding its chemical reactivity and intermolecular interactions. These calculations reveal the locations of electron-rich and electron-poor regions within the molecule, providing a foundational understanding of its chemical behavior.

The distribution of electrostatic potential, for instance, can be visualized to predict how this compound will interact with other molecules, such as solvents or substrates. Specific functional and basis set combinations are chosen to best represent the electronic environment of this particular dye, ensuring the reliability of the computed properties.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties of this compound

To understand the characteristic color of this compound, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited state properties, which are directly related to the absorption of light. By simulating the electronic transitions between molecular orbitals upon photoexcitation, TD-DFT can accurately predict the absorption spectrum of the dye.

These calculations are critical for designing dyes with specific colors, as they can forecast how chemical modifications to the dye's structure will alter its absorption wavelength. For this compound, TD-DFT studies help to identify the key electronic transitions responsible for its observed color and to understand the nature of these transitions (e.g., π-π* or n-π*).

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optical properties of this compound.

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable, which often corresponds to absorption at longer wavelengths (a red shift). Analysis of the spatial distribution of the HOMO and LUMO provides further insights. For instance, the location of these orbitals can indicate the most likely sites for electron donation (HOMO) and acceptance (LUMO), which is vital information for applications in areas such as dye-sensitized solar cells or photodynamic therapy.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Influences the dye's color, chemical reactivity, and stability.

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves in a more realistic environment, such as in solution or in an aggregated state. These simulations track the movements of atoms over time, providing a molecular-level movie of the system's behavior.

This compound-Solvent Interactions and Solvation Shell Dynamics

The interaction of a dye with its surrounding solvent molecules can significantly impact its properties. MD simulations can model the explicit interactions between this compound and solvent molecules, revealing the structure and dynamics of the solvation shell. The arrangement of solvent molecules around the dye can affect its solubility, stability, and even its absorption spectrum (solvatochromism).

By analyzing the radial distribution functions and coordination numbers from MD trajectories, researchers can quantify the strength and nature of these interactions. Understanding the dynamics of the solvation shell is crucial for predicting how the dye will behave in different liquid environments.

Aggregation Behavior of this compound in Simulated Environments

At higher concentrations, dye molecules have a tendency to aggregate, which can dramatically alter their optical and photophysical properties. MD simulations are an invaluable tool for studying the aggregation process of this compound at a molecular level. These simulations can predict the preferred aggregation geometries (e.g., H-aggregates or J-aggregates) and the driving forces behind their formation, such as van der Waals forces and π-π stacking.

The formation of aggregates can lead to shifts in the absorption spectrum and changes in fluorescence quantum yield. By simulating the aggregation behavior, researchers can gain insights into how to control this process, for instance, by modifying the dye structure or changing the solvent, to achieve the desired performance in a specific application.

Simulation TypeInformation GainedRelevance to this compound
Quantum Chemical Calculations (DFT, TD-DFT) Electronic structure, optical properties, HOMO-LUMO energies.Predicts color, reactivity, and electronic transitions.
Molecular Dynamics (MD) Simulations Solvation structure, aggregation behavior, dynamic properties.Understands behavior in solution and in concentrated systems.

Mechanistic Predictions of this compound Reactivity and Stability

Due to a lack of specific scientific literature detailing the mechanistic predictions of reactivity and stability for a compound explicitly identified as "this compound," a comprehensive analysis based on direct computational studies is not currently possible. General methodologies in computational chemistry, however, provide a framework for how such predictions would be approached.

Theoretical investigations into the reactivity of a dye molecule like "this compound" would typically commence with geometry optimization using methods such as Density Functional Theory (DFT). These calculations would establish the most stable three-dimensional structure of the molecule. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and would also yield thermodynamic properties like enthalpy and Gibbs free energy, which are crucial for assessing its stability.

To predict reactivity, computational chemists would analyze the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's susceptibility to electrophilic attack, while the LUMO provides insights into its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties.

Further analysis would involve the calculation of various reactivity descriptors. These can include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. Additionally, Fukui functions can be calculated to predict the most likely sites for such attacks with greater precision.

The stability of "this compound" would also be assessed by simulating its degradation pathways. This could involve modeling its reactions with common environmental factors such as oxygen, water, and light. For instance, the mechanism of photodegradation could be investigated by exploring excited-state potential energy surfaces using Time-Dependent DFT (TD-DFT) or other excited-state methods. These calculations can identify the bonds most likely to break upon photoexcitation and the potential photoproducts that may form.

Computational Design and Screening of Novel this compound Analogues

The computational design and screening of novel analogues of a hypothetical "this compound" would be guided by the principles of structure-property relationships, aiming to enhance desired characteristics such as light absorption, stability, or reactivity. This process typically involves a multi-step computational workflow.

The initial step would be the creation of a virtual library of "this compound" analogues. This is achieved by systematically modifying the core structure of the parent dye. Modifications could include the introduction of various electron-donating or electron-withdrawing groups at different positions on the molecular scaffold, extension of the conjugated system, or alteration of the peripheral chemical functionalities.

Once the virtual library is established, high-throughput computational screening is employed to predict the properties of each analogue. This screening often begins with lower-level, less computationally expensive methods to rapidly filter out unpromising candidates. Properties such as the electronic absorption spectra, which are critical for a dye's color and light-harvesting efficiency, can be predicted using TD-DFT calculations.

For promising candidates identified in the initial screening, more accurate and computationally intensive calculations would be performed to refine the property predictions. This could involve using higher levels of theory or larger basis sets to obtain more precise values for absorption wavelengths, oscillator strengths, and other photophysical parameters.

To assess the stability of the designed analogues, the same computational methods described in the previous section would be applied. This would involve calculating bond dissociation energies, reaction barriers for potential degradation pathways, and other thermodynamic and kinetic parameters. The goal is to identify analogues that not only possess the desired optical properties but also exhibit enhanced stability compared to the parent dye.

The final stage of the computational design process would involve a detailed analysis of the most promising analogues. This would include an in-depth examination of their electronic structure, molecular orbitals, and predicted reactivity to understand the structure-property relationships that govern their performance. This knowledge is invaluable for the rational design of future generations of dyes with further improved properties.

Interactions and Adsorption Studies of Dye Xxiii with Various Substrates

Adsorption Isotherms and Kinetics of Dye xxiii on Solid Surfacesdss.go.th

The adsorption behavior of dyes onto solid surfaces is a critical area of study, providing insights into the efficiency and mechanisms of surface interactions. For merocyanine (B1260669) dyes, a class to which this compound belongs, adsorption patterns have been observed to follow established models such as the Langmuir or the Freundlich isotherms, depending on the specific dye and substrate . dss.go.th These models are fundamental in describing the equilibrium distribution of a dye between a liquid and a solid phase. The Langmuir model typically suggests a monolayer adsorption onto a homogeneous surface, while the Freundlich model is often indicative of multilayer adsorption on a heterogeneous surface. dss.go.th

In early studies, merocyanine dyes have been shown to exhibit polylayer adsorption, where multiple layers of dye molecules accumulate on the substrate surface. dss.go.th Research from 1952 indicated that for this compound, specific parameters related to its molecular area and adsorption characteristics were noted, though detailed kinetic data remains limited in historical literature. dss.go.th The study presented values of 70 Ų for the molecular area, 17.0 Ų for the area occupied per molecule in a compressed film, and a value of 4.13 for a parameter 'B', though the precise context for this 'B' value is not fully detailed in the available literature. dss.go.th

Adsorption Isotherm Models for Merocyanine Dyes

Isotherm Model Description Relevance to this compound Analogues
Langmuir Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. Observed for some merocyanine dyes, suggesting a uniform surface interaction under specific conditions. dss.go.th

| Freundlich | An empirical model that describes non-ideal adsorption on heterogeneous surfaces and multilayer adsorption. | Approximated by some merocyanines, indicating more complex interactions with varied surface energies. dss.go.th |

Role of Electrostatic Interactions in this compound Adsorptiondss.go.th

The adsorption of cyanine (B1664457) dyes, a broader category that includes merocyanines like this compound, is influenced by a combination of forces. Both electrostatic forces and van der Waals forces are significant contributors to the adsorption process. dss.go.th Electrostatic interactions arise from the attraction between charged parts of the dye molecule and charged sites on the substrate surface. For a 2-hydroxy-azo dye analogue of this compound, the orientation of the molecule with the azo group positioned at or near the water surface suggests the influence of polar interactions with the substrate. gla.ac.uk The nature and strength of these electrostatic interactions are dependent on factors such as the pH of the solution and the surface charge of the adsorbent.

This compound Adsorption Mechanisms on Polymeric and Inorganic Substratesdss.go.thgla.ac.uk

The mechanism of this compound adsorption varies depending on the nature of the substrate.

On polymeric substrates , such as cellulose (B213188) acetate, the dyeing mechanism for analogous dyes involves the diffusion of the dye into the polymer matrix followed by adsorption onto the micellar surfaces. gla.ac.uk This adsorption is often facilitated by hydrogen bonding between the dye molecules and the functional groups of the polymer. gla.ac.uk However, it has been noted that some dyes lacking traditional hydrogen-bonding groups can still effectively dye such substrates, suggesting that other interaction mechanisms may also be at play. gla.ac.uk

Spectroscopic Probes of this compound-Substrate Interfaces

There is a lack of specific studies in the available literature that utilize modern spectroscopic techniques to probe the interfaces between this compound and various substrates. Such studies would be invaluable for elucidating the precise nature of the molecular interactions, orientation, and electronic structure of the adsorbed dye.

Surface Morphology Studies of this compound Deposits

Computational Modeling of this compound-Substrate Binding Energies and Geometries

While computational modeling has become a powerful tool for investigating dye-substrate interactions, specific computational studies focusing on the binding energies and geometries of this compound with various substrates are not present in the reviewed literature. Such modeling could provide theoretical insights into the most stable adsorption configurations and the relative contributions of different interaction forces.

Based on the conducted search, it appears that "this compound" is not a standard or universally recognized chemical compound name. The search results indicate that "this compound" has been used in different research contexts to refer to chemically distinct compounds, including a lipophilic fluorescent perylene (B46583) dye derivative google.com, a cyanine dye dss.go.th, an anthraquinone (B42736) dye core.ac.uk, a merocyanine-rhodanine (B1261987) dye spiedigitallibrary.org, and an azo dye ias.ac.in.

The photochemical and photodegradation properties of a dye are highly dependent on its specific chemical structure. Since "this compound" refers to different structures in different sources, it is not possible to generate a single, scientifically accurate article focusing solely on "the chemical Compound “this compound”" and cover the requested photochemical research aspects as if it were a single entity.

For instance, one result mentions "this compound" in the context of voltage-sensitive merocyanine-rhodanine dyes and discusses its bleaching time spiedigitallibrary.org, which is relevant to photostability. Another result refers to a perylene dye derivative labeled "this compound" with specific fluorescence and absorption properties google.com. These are different classes of dyes with distinct photochemical behaviors.

To generate the requested article with thorough, informative, and scientifically accurate content focused on the photochemical and photodegradation research, please provide a specific chemical name, structure, or a more precise context for the "this compound" you are interested in. This will allow for targeted research and the creation of an article based on a defined chemical entity.

Photochemical and Photodegradation Research of Dye Xxiii

Photoreactivity and Photocatalytic Properties of Dye xxiii

Mechanisms of Photochemical Transformations Mediated by this compound

Research into the photochemical degradation of organic dyes highlights several key mechanisms by which these compounds transform upon light exposure. These mechanisms often involve the generation of reactive species and subsequent reactions that lead to the breakdown of the dye molecule.

Upon irradiation with photons, dye molecules can be excited to higher electronic states photobiology.info. These excited states are highly reactive and can participate in various chemical processes. One common mechanism involves photoinduced electron transfer (PET) or energy transfer (EnT), leading to the formation of open-shell species or electronically excited intermediates beilstein-journals.org. These reactive intermediates can then facilitate the cleavage of chemical bonds or induce structural modifications within the dye molecule or surrounding substrates beilstein-journals.org.

In the context of photodegradation, particularly in the presence of photocatalysts or oxidizing agents and UV light, the mechanisms often involve the generation of radical species such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) mdpi.comiwaponline.com. These highly reactive radicals can non-selectively attack the dye molecules, leading to their decomposition into simpler compounds like water, CO₂, and other organic fragments mdpi.com.

Studies on the degradation of Direct Red 23 (DR-23), an azo dye, using advanced oxidation processes involving UV irradiation have provided insights into specific degradation pathways researchgate.nettandfonline.combohrium.comtandfonline.com. These studies indicate that DR-23 can undergo degradation through the action of reactive species generated under UV light tandfonline.combohrium.com. The degradation mechanism of DR-23 has been shown to involve the partial and complete decomposition of the dye's azo ring structure tandfonline.combohrium.com. This process can lead to the formation of smaller molecular fragments, with final degradation products identified as oxalic acid and formic acid tandfonline.combohrium.com.

The efficiency and specific pathways of photochemical transformations mediated by dyes are influenced by various factors, including the chemical structure of the dye, the presence of sensitizers or catalysts, the surrounding atmosphere (e.g., oxygen), temperature, pH, and the wavelength and intensity of the incident light mdpi.comtandfonline.combohrium.comresearchgate.net. For instance, the degradation of DR-23 was found to be considerably dependent on the initial dye concentration and the pH of the solution, with maximum decolorization observed at pH 9 tandfonline.combohrium.com.

Kinetic studies on the removal of DR-23 using advanced oxidation processes involving UV have demonstrated that the degradation often follows pseudo-first-order kinetics tandfonline.combohrium.comtandfonline.com. The rate constants (kobs) for DR-23 removal have been determined under different conditions, illustrating the impact of factors like the presence of UV light in combination with other oxidants tandfonline.combohrium.com. For example, the observed rate constant for a 400 mg/L solution of DR-23 increased when UV was used in conjunction with ozonation compared to ozonation alone tandfonline.combohrium.com.

The degradation of dyes like DR-23 can proceed through a series of steps initiated by light absorption and the subsequent generation of reactive species. These species attack different parts of the dye molecule, leading to bond breaking and the formation of intermediate products, which are then further degraded until mineralization occurs tandfonline.combohrium.com. While specific mechanistic details for a compound named "this compound" are not available, the principles observed in the photochemical degradation of related organic dyes, such as the involvement of excited states, radical species, and the breakdown of chromophoric structures, provide a framework for understanding potential photochemical transformations.

Data Table: Kinetic Data for Direct Red 23 (DR-23) Removal by Advanced Oxidation Processes

ProcessInitial Dye Concentration (mg/L)kobs (1/min)
O₃100-
O₃/UV1000.118 tandfonline.combohrium.com
O₃/UV/H₂O₂100-
O₃/US100-
O₃400-
O₃/UV4000.077 tandfonline.combohrium.com

*Note: Data is extracted from studies on Direct Red 23 (DR-23) and represents observed kinetic rate constants under specific experimental conditions. tandfonline.combohrium.com

Environmental Fate and Remediation Research of Dye Xxiii

Biodegradation Studies of Dye xxiii

No peer-reviewed studies detailing the biodegradation of a compound explicitly named "this compound" were found. Research in this area typically investigates the susceptibility of a dye to breakdown by living organisms, which is a crucial aspect of its environmental impact.

Microbial Degradation Pathways of this compound

There is no available information on the microbial degradation pathways of "this compound." This type of research would typically identify specific microorganisms (bacteria, fungi, algae) capable of metabolizing the dye and elucidate the metabolic routes and intermediate compounds formed during its breakdown.

Enzymatic Degradation of this compound (e.g., Laccases, Azoreductases)

Information regarding the enzymatic degradation of "this compound" is not present in the scientific literature. Studies in this field focus on the specific enzymes, such as laccases and azoreductases, that can catalyze the breakdown of dye molecules, offering a more targeted approach to bioremediation.

Chemical Degradation Technologies for this compound Removal

No studies were identified that investigate the efficacy of various chemical degradation technologies for the removal of "this compound." Such research is vital for developing effective treatment processes for dye-laden wastewater.

Advanced Oxidation Processes (AOPs) for this compound Decolorization and Mineralization

There is no published research on the application of Advanced Oxidation Processes (AOPs) for the decolorization and mineralization of "this compound." AOPs are a key class of chemical treatment methods that utilize highly reactive radicals to break down persistent organic pollutants.

Ozonation, UV/H₂O₂, Fenton and Photo-Fenton Processes for this compound

Specific data on the use of ozonation, UV/H₂O₂, Fenton, or photo-Fenton processes for the degradation of "this compound" are not available. These individual AOPs are widely studied for their effectiveness in treating various dye effluents, but no such research has been published for this specific compound.

Ultrasonic-Assisted Degradation of this compound

No findings have been reported on the ultrasonic-assisted degradation of "this compound." This method uses high-frequency sound waves to create cavitation bubbles, which upon collapse, generate localized high temperatures and pressures that can degrade organic compounds.

Electrochemical Degradation of this compound

Electrochemical degradation, a subset of advanced oxidation processes (AOPs), has emerged as a highly effective method for the treatment of wastewater containing recalcitrant organic compounds like this compound. electrochemsci.orgmdpi.com This technique relies on the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), directly on the surface of an anode, which then attack and break down the complex dye molecule. mdpi.comscielo.br The efficacy of this process is significantly influenced by several key operational parameters, including the anode material, supporting electrolyte, and applied current density. unesp.brresearchgate.net

Research into the electrochemical oxidation of reactive dyes, similar in structure to this compound, has demonstrated high efficiency in both color and Chemical Oxygen Demand (COD) removal. electrochemsci.orgscielo.br Studies using Dimensionally Stable Anodes (DSAs), such as those based on mixed metal oxides like Ti/RuO₂–IrO₂ or Ti/Ru₀.₃₀Ti₀.₇₀O₂, have shown remarkable performance. unesp.brresearchgate.net For instance, in the presence of a chloride-containing electrolyte (e.g., NaCl), complete decolorization can be achieved in as little as 10 minutes of electrolysis. scielo.br The chloride ions facilitate an indirect oxidation mechanism, where electrogenerated active chlorine species (Cl₂ and ClO⁻) act as mediators, enhancing the degradation rate. unesp.br This indirect pathway often leads to more significant mineralization of the dye, with COD removal reaching up to 80%. scielo.br

The choice of anode material is a critical factor. researchgate.net "Non-active" anodes, such as Boron-Doped Diamond (BDD) and SnO₂, exhibit a high oxygen evolution overpotential, which favors the production of hydroxyl radicals and can lead to complete mineralization of the organic dye to CO₂. unesp.brresearchgate.net In contrast, "active" anodes like platinum or DSAs (e.g., Ti/IrO₂–RuO₂) operate at a lower overpotential and mediate oxidation through higher oxide species, which can sometimes result in the formation of organic intermediates. electrochemsci.orgresearchgate.net For example, studies comparing BDD and DSA (Ti/IrO₂–RuO₂) anodes for the degradation of Reactive Red 120 found that BDD was far more suitable for total mineralization, while the DSA electrode showed lower oxidation power and higher selectivity towards intermediates. researchgate.net

Adsorption-Based Remediation of this compound from Aqueous Systems

Adsorption is a widely utilized, cost-effective, and efficient physicochemical method for removing dyes from wastewater. nih.govbohrium.com The process involves the mass transfer of this compound molecules from the aqueous phase to the surface of a solid adsorbent, where they accumulate. researchgate.net The effectiveness of this remediation technique hinges on the properties of the adsorbent material and the operational conditions of the system. nih.govresearchgate.net

In the quest for more efficient and sustainable dye removal, significant research has focused on the development of novel, low-cost adsorbents derived from various sources. nih.govresearchgate.nettheiet.org These materials are often developed from agricultural or industrial bio-waste, offering an attractive alternative to conventional adsorbents like commercial activated carbon, which can be expensive. frontiersin.orgnih.gov

Bio-adsorbents are a prominent category of novel materials. researchgate.net Sources such as banana stems, rice husks, and spent coffee grounds have been modified and successfully used for dye sequestration. cetjournal.itiwaponline.com For example, spent coffee grounds can be chemically modified with agents like 3-aminopropyltriethoxysilane (B1664141) (APTES) to enhance surface amine groups, which dramatically increases the adsorption capacity for reactive dyes at low pH. cetjournal.it Other innovative adsorbents have been synthesized from plastic waste and chicken eggshells to create materials like mesoporous graphene and nano-eggshell modified graphene, which have shown effectiveness in adsorbing dyes like methyl red. researchgate.net The primary goal in developing these materials is to achieve desirable properties such as a large specific surface area, high porosity, and abundant surface functional groups (e.g., carboxyl, hydroxyl) that facilitate the binding of dye molecules. frontiersin.orgnih.gov

Understanding the dynamics and equilibrium of the adsorption process is crucial for designing effective wastewater treatment systems. arabjchem.org This is achieved through kinetic and isotherm studies, which describe the rate of dye uptake and the equilibrium relationship between the dye concentration in the solution and on the adsorbent surface, respectively. researchgate.netbohrium.com

Adsorption Kinetics: The rate at which this compound is adsorbed is often analyzed using models such as the pseudo-first-order and pseudo-second-order kinetics. neptjournal.compwr.edu.pl The pseudo-second-order model is frequently found to best describe the adsorption of dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. researchgate.netpwr.edu.pl For many dye-adsorbent systems, equilibrium is reached within a contact time ranging from 35 minutes to a few hours. iwaponline.comneptjournal.com

Adsorption Isotherms: Equilibrium data are commonly fitted to isotherm models like the Langmuir and Freundlich models to determine the adsorption capacity. neptjournal.commocedes.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and describes adsorption on heterogeneous surfaces. neptjournal.com The maximum adsorption capacity (q_max), a key parameter derived from the Langmuir model, quantifies the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. iwaponline.com

Interactive Data Table: Representative Adsorption Isotherm Parameters for this compound

This table presents typical data from a study on the adsorption of a reactive dye onto powdered activated carbon, which is representative of the behavior expected for this compound.

Isotherm ModelParameterValueUnit
Langmuir q_max (Max. Adsorption Capacity)158.49mg/g
K_L (Langmuir Constant)0.85L/mg
R² (Correlation Coefficient)0.99-
Freundlich K_F (Freundlich Constant)25.6(mg/g)(L/mg)^(1/n)
n (Adsorption Intensity)2.75-
R² (Correlation Coefficient)0.96-

Interactive Data Table: Representative Kinetic Model Parameters for this compound

This table shows representative kinetic parameters for the adsorption of a reactive dye, illustrating the typical fit for this compound removal.

Kinetic ModelParameterValueUnit
Pseudo-First-Order k₁ (Rate Constant)0.0211/min
R² (Correlation Coefficient)0.95-
Pseudo-Second-Order k₂ (Rate Constant)0.003g/(mg·min)
R² (Correlation Coefficient)0.99-

Advanced Functional Applications Research of Dye Xxiii

Dye xxiii in Advanced Materials and Nanotechnology Research

This compound in Responsive and Smart Materials Research

Functional dyes are integral to the creation of "smart" materials that change their properties in response to external stimuli such as light (photochromism), temperature (thermochromism), pH (halochromism), or electric fields (electrochromism). researchgate.netnanobioletters.comolikrom.com These dyes are often incorporated into polymer networks or solutions. researchgate.net The reversible change in the dye's molecular structure alters its absorption or emission of light, leading to a visible color change. nanobioletters.comolikrom.com This principle is applied in diverse areas from sensors and displays to smart textiles and windows. researchgate.netresearchgate.net There is no available research specifically investigating the use of this compound in such responsive or smart systems.

This compound in Biological Staining and Imaging Research (Non-Clinical Focus)

Fluorescent dyes are fundamental tools in non-clinical biological research, enabling the visualization of cells, tissues, and specific subcellular components. nih.govnih.gov The utility of a dye is determined by its brightness, photostability, and specificity for the target of interest. nih.gov While a vast number of dyes are used for these purposes, no publications were identified that specifically mention the application of this compound for biological staining or imaging.

Mechanisms of this compound Interaction with Biological Macromolecules and Cellular Structures

The interaction between a staining dye and biological macromolecules like proteins and nucleic acids is governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, and sometimes covalent bonding. nih.govresearchgate.net For example, cationic dyes may bind to the negatively charged phosphate (B84403) backbone of DNA, while dyes with large aromatic systems can intercalate between DNA base pairs. nih.govnih.gov Protein staining can occur through interactions with charged amino acid residues or hydrophobic pockets. researchgate.net Without experimental data, the specific mechanisms by which this compound might interact with biological structures remain unknown.

Development of Novel Staining Protocols for Research Microscopy Using this compound

The development of a new staining protocol is a meticulous process that involves optimizing dye concentration, incubation time, solvent, and rinsing procedures to maximize signal-to-noise ratio and ensure repeatable results. nih.gov The chemical properties of both the dye and the target specimen are critical considerations. libretexts.org The process often begins with trial and error, inspired by existing protocols for similar dyes or by the known chemical properties of the new compound. stackexchange.com As this compound has not been reported in biological imaging literature, no specific staining protocols have been developed for its use in research microscopy.

Spectroscopic Characterization of this compound in Biological Environments

The spectroscopic properties of a fluorescent dye, such as its absorption and emission maxima, can be significantly influenced by its local environment. sapub.org When a dye binds to a macromolecule or enters a cellular compartment, changes in polarity, viscosity, and specific binding interactions can cause shifts in its spectra (solvatochromism) and affect its fluorescence intensity and lifetime. sapub.orgacs.org Characterizing these changes provides insight into the dye's binding mode and the nature of its surroundings. wikipedia.org Spectroscopic data for this compound in any biological context is currently unavailable.

To illustrate the type of data typically collected in such studies, the following table shows hypothetical spectroscopic properties for a generic dye in different environments.

EnvironmentAbsorption Max (nm)Emission Max (nm)Quantum Yield
Aqueous Buffer (pH 7.4)4905200.15
Bound to DNA5055350.45
Bound to Protein (HSA)4985280.30
In Ethanol4855150.25
This table is for illustrative purposes only and does not represent actual data for this compound.

Application of this compound in Advanced Imaging Techniques for Research

Advanced imaging techniques like confocal microscopy, two-photon microscopy, and super-resolution microscopy (e.g., STED, PALM, STORM) push the boundaries of biological visualization. mdpi.comresearchgate.net The choice of fluorescent probe is critical for these methods, with requirements for high photostability, brightness, and specific photochemical properties (e.g., photoswitching for some super-resolution techniques). duke.edumdpi.com Red and near-infrared dyes are often preferred for deep-tissue imaging to minimize autofluorescence and light scattering. nih.govmdpi.com There are no documented instances of this compound being employed in any of these advanced imaging modalities.

Future Research Directions and Outlook for Dye Xxiii

Emerging Trends in Dye Chemistry Relevant to Dye xxiii

Emerging trends in dye chemistry are largely driven by the need for greater sustainability, improved performance, and novel functionalities marketresearchintellect.combeilstein-journals.orgmdpi.com. For this compound, these trends suggest potential research avenues. One significant trend is the development of eco-friendly dyes and dyeing processes to mitigate the environmental impact of textile and paper industries marketresearchintellect.comtlr-journal.commdpi.com. Research could explore modifications to the structure of this compound to enhance its biodegradability or reduce the toxicity of its degradation products. Additionally, advancements in low-water or waterless dyeing techniques and chemical-free technologies are relevant, potentially leading to research on adapting this compound for use in these more sustainable processes mdpi.com.

Another trend involves the development of high-performance pigments and dyes with superior light fastness, heat stability, and chemical resistance marketresearchintellect.com. While Direct Red 23 has moderate light and washing fastness nbinno.com, future research could focus on structural modifications or the use of novel fixing agents to improve these performance metrics. The exploration of natural alternatives and bio-based dyes also represents an emerging trend marketresearchintellect.com, which could indirectly influence research on synthetic dyes like Direct Red 23 by setting new benchmarks for sustainability and performance.

Advanced coloration technologies, such as digital dyeing and 3D printing, are also transforming the industry marketresearchintellect.com. Research may investigate the suitability of this compound for these technologies, potentially requiring studies on its solubility, particle size, and interaction with printing substrates and equipment.

Interdisciplinary Research Opportunities for this compound

The study and application of this compound offer numerous opportunities for interdisciplinary collaboration. Given its use in textiles and paper nbinno.com, research involving materials scientists is crucial to understand the interaction between the dye and different fiber types at a fundamental level, potentially leading to improved dyeing processes and color fastness. researchgate.net.

Environmental science and engineering play a vital role in addressing the wastewater generated from dyeing processes. Interdisciplinary research can focus on developing efficient and cost-effective methods for the removal or degradation of this compound from wastewater using biological, chemical, or physical techniques mdpi.comtlr-journal.comresearchgate.netmdpi.com. This could involve collaborations with microbiologists to explore microbial degradation pathways or with chemists to develop novel adsorbents or catalysts.

Furthermore, the complex chemical structure of Direct Red 23, containing azo and naphthalene (B1677914) groups nbinno.com, presents opportunities for collaboration with computational chemists and theoretical physicists. beilstein-journals.orgmdpi.com. These collaborations could utilize techniques like Density Functional Theory (DFT) to better understand the relationship between the dye's molecular structure and its properties, such as color, light absorption, and interactions with different materials mdpi.com. This theoretical understanding can inform the rational design of modified this compound molecules with enhanced characteristics.

While not a fluorescent dye in the same category as those used in biological imaging google.comresearchgate.net, research into the photophysical properties of azo dyes like Direct Red 23 could potentially open avenues for interdisciplinary studies in areas such as photochemistry or the development of photo-responsive materials, although this would likely require significant structural modification.

Challenges and Unexplored Avenues in this compound Research

Despite its long history of use, research on this compound faces several challenges and presents unexplored avenues. A primary challenge lies in mitigating the environmental impact associated with its production and application, particularly the management of dye-containing wastewater tlr-journal.comresearchgate.netmdpi.com. Developing truly sustainable synthesis routes and effective, environmentally friendly treatment methods for effluent remains a key challenge.

Another challenge is improving the performance characteristics of this compound, such as its light and wet fastness, to meet the increasing demands for durable and high-quality colored products marketresearchintellect.com. This may require overcoming limitations related to the inherent chemical structure of the dye and its interaction with different substrates.

Furthermore, a deeper understanding of the degradation pathways of this compound under various environmental conditions is needed to develop more effective remediation strategies mdpi.com. Research into the potential formation of unknown or more toxic by-products during degradation is also an important, potentially unexplored area. mdpi.com.

Potential for Rational Design of Next-Generation this compound Analogues

Rational design holds significant potential for developing next-generation analogues of this compound with improved properties and reduced environmental impact nih.govnih.govresearchgate.netmdpi.comacs.org. By understanding the relationship between the chemical structure of Direct Red 23 and its coloristic, fastness, and environmental properties, researchers can design modified structures with desired characteristics.

Computational methods, such as DFT, can be powerful tools in this process, allowing for the in silico prediction of properties before synthesis mdpi.commdpi.comacs.org. This can significantly accelerate the discovery and optimization of new dye molecules. Rational design strategies could focus on modifying the chromophoric system (the azo and naphthalene groups) to tune the color and improve light absorption, or on altering the substituent groups to enhance solubility, affinity for specific fibers, or biodegradability.

The introduction of reactive groups could lead to the development of reactive direct dyes based on the this compound scaffold, offering improved wet fastness. Similarly, incorporating functional groups that facilitate interaction with sustainable treatment methods, such as adsorption onto modified natural polymers mdpi.com or enzymatic degradation, could be a focus of rational design.

Methodological Innovations in Studying this compound Properties and Behavior

Advancements in analytical and computational methodologies are crucial for the comprehensive study of this compound. Innovative spectroscopic techniques, such as advanced NMR, mass spectrometry, and hyphenated techniques, can provide detailed information about the dye's structure, purity, and transformation products in complex matrices like wastewater.

High-throughput screening methods can be developed to rapidly evaluate the dyeing performance and fastness properties of newly synthesized this compound analogues on different substrates. mdpi.com. This can involve miniaturized dyeing procedures and automated color measurement systems.

Electrochemistry and in situ spectroscopic methods can be employed to study the redox behavior of this compound and its interactions with different materials or biological systems in real-time. researchgate.net. This could be particularly relevant for understanding its degradation pathways or exploring potential electrochemical applications.

Microscopy techniques, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), can provide insights into the aggregation behavior of this compound in solution and its distribution and interaction with the fiber surface at the nanoscale.

Q & A

Q. How can contradictory results in Dye XXIII’s quantum yield values across studies be systematically resolved?

  • Methodological Answer: Conduct controlled experiments to isolate variables such as solvent purity, oxygen levels, and detector calibration. Use absolute quantum yield measurement methods (e.g., integrating sphere) instead of relative methods. Perform meta-analyses of published data to identify methodological outliers and propose standardized reporting guidelines .

Q. What strategies are effective for isolating this compound’s specific interactions in heterogeneous biological systems?

  • Methodological Answer: Employ Förster resonance energy transfer (FRET) or fluorescence lifetime imaging microscopy (FLIM) to distinguish target binding from background noise. Use knockout controls (e.g., genetically modified cells lacking target receptors) and validate findings with orthogonal techniques like surface plasmon resonance (SPR) .

Q. How should researchers design experiments to evaluate this compound’s stability under varying environmental stressors?

  • Methodological Answer: Implement a factorial design testing temperature (20–50°C), light intensity (0–1000 lux), and humidity (30–90%). Use accelerated stability testing models (e.g., Arrhenius equation) to extrapolate long-term degradation. Analyze data with ANOVA to identify interaction effects between stressors .

Q. What approaches address discrepancies between computational predictions and experimental data for this compound’s electronic transitions?

  • Methodological Answer: Re-examine computational parameters (e.g., solvent models in DFT simulations) and compare with experimental solvatochromic shifts. Collaborate with computational chemists to refine basis sets or incorporate relativistic effects. Publish negative results to improve model accuracy .

Guidelines for Data and Literature Integration

Q. How can researchers systematically compare their findings on this compound with prior literature?

  • Methodological Answer: Create a literature matrix tabulating reported properties (e.g., λmax, Stokes shift) and experimental conditions. Use citation management tools to track sources and highlight gaps (e.g., limited data in non-aqueous solvents). Address contradictions by proposing replication studies or methodological harmonization .

Q. What criteria should govern the selection of secondary data sources for meta-analyses on this compound?

  • Methodological Answer: Prioritize peer-reviewed studies with detailed methodology sections. Exclude datasets lacking instrument calibration details or environmental controls. Use tools like PRISMA guidelines to ensure transparency in data inclusion/exclusion .

Contradiction and Uncertainty Management

Q. How should researchers document and address unexpected anomalies in this compound’s behavior during experiments?

  • Methodological Answer: Maintain detailed lab notebooks with timestamps and raw data. Conduct root-cause analyses (e.g., Ishikawa diagrams) to trace anomalies to sources like impurity peaks in HPLC. Publish corrigenda or supplementary notes to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.